N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole fused with a 1,2,4-thiadiazole ring, substituted at the 3-position of the thiadiazole with a 3-methoxybenzamide group. The triazole moiety is further modified with a 3,4-dimethylphenyl group at the 1-position and a methyl group at the 5-position. The compound’s synthesis likely involves click chemistry or coupling reactions, analogous to methods described for structurally related benzamide-triazole hybrids .
Properties
IUPAC Name |
N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-8-9-16(10-13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-17(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDSWTQDVXBLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is structurally similar to eltrombopag, which is known to target the thrombopoietin receptor. This receptor plays a crucial role in the production of platelets from megakaryocytes.
Mode of Action
Based on its structural similarity to eltrombopag, it may act as an agonist to the thrombopoietin receptor. This interaction could stimulate the JAK-STAT signaling pathway, leading to increased proliferation and differentiation of megakaryocytes.
Biochemical Pathways
The compound likely affects the JAK-STAT signaling pathway. This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell.
Pharmacokinetics
Eltrombopag, a structurally similar compound, has a bioavailability of approximately 52%. It is extensively metabolized in the liver through CYP1A2 and CYP2C8 enzymes. The elimination half-life of Eltrombopag is between 21-35 hours, and it is excreted via feces (59%) and urine (31%).
Biological Activity
N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the triazole and thiadiazole rings is noteworthy as these structures are often associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as the NF-kB pathway, which is crucial in cancer progression .
Case Study:
In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were screened for anticancer activity. One derivative showed an IC50 value of 0.5 µM against human cancer cell lines, indicating strong cytotoxicity . While specific data on this compound is limited, its structural similarities suggest potential efficacy in similar applications.
Neuroprotective Effects
Another area of interest is the neuroprotective activity of triazole-containing compounds. Research indicates that such compounds can protect neuronal cells from oxidative stress and inflammation. In vitro studies have shown that related triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce neuronal apoptosis .
Mechanistic Insights:
The neuroprotective effects are often attributed to the compounds' ability to cross the blood-brain barrier (BBB) and their antioxidant properties. This suggests that this compound may also exhibit similar protective effects in neurodegenerative models.
Pharmacological Profile
| Activity | IC50 Value | Mechanism |
|---|---|---|
| Anticancer | 0.5 µM | Induction of apoptosis; cell cycle arrest |
| Neuroprotection | Not specified | Inhibition of oxidative stress; anti-inflammatory |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Triazole Isomerism: The target compound’s 1,2,3-triazole core differs from 1,2,4-triazoles in , which are associated with antinociceptive activity. The position of nitrogen atoms may influence binding affinity to biological targets .
- Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with halogenated aryl groups in ’s 9b (4-fluorophenyl) and 9c (4-bromophenyl).
- Thiadiazole vs. Thiazole : The thiadiazole ring in the target compound may confer greater metabolic stability compared to thiazole-containing analogues (e.g., 9a–9e), as sulfur-nitrogen heterocycles often resist oxidative degradation .
Pharmacological Activity Trends
- α-Glucosidase Inhibition : Compounds with triazole-thiazole hybrids (e.g., 9c in ) exhibit potent α-glucosidase inhibition (IC₅₀ = 18.2 µM), suggesting that the target compound’s triazole-thiadiazole scaffold could similarly target carbohydrate-metabolizing enzymes .
- Anticancer Potential: 1,2,4-Triazole derivatives () demonstrate cytotoxicity against cancer cell lines, but the target compound’s 1,2,3-triazole core may require evaluation for divergent mechanisms .
Preparation Methods
One-Pot Cyclization of Hydrazides and Isothiocyanates
A superior method involves reacting 3,4-dimethylphenylhydrazine with methyl isothiocyanate in ethanol under reflux with 2N NaOH, followed by acidification to yield 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide. This approach eliminates intermediate isolation, achieving 78–82% yield in 4–6 hours. Comparative studies show this method reduces solvent use by 30% compared to stepwise protocols.
Copper-Catalyzed Azide-Alkyne Cycloaddition
Alternative routes employ Cu(I)-catalyzed reactions between 3,4-dimethylphenyl azide and propargylamine derivatives. While efficient, this method requires stringent anhydrous conditions and yields 70–75%. The triazole’s methyl group is introduced via alkylation of the propargyl precursor prior to cyclization.
Synthesis of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole component is constructed via cyclization of thiosemicarbazides or oxidative thionation of diacylhydrazines.
Thiosemicarbazide Cyclization
Heating 3-methoxybenzoyl thiosemicarbazide with chlorocarbonylsulfenyl chloride in dichloromethane generates the 1,2,4-thiadiazole-5-amine intermediate. Lawesson’s reagent enhances thionation efficiency, yielding 85% product in tetrahydrofuran at 80°C. Microwave-assisted methods further reduce reaction times to 20–30 minutes.
Oxidative Thionation with Phosphorus Sulfides
Diacylhydrazines derived from 3-methoxybenzoic acid undergo thionation using P4S10 in xylene, forming the thiadiazole ring in 68% yield. This method, though reliable, produces stoichiometric byproducts, necessitating extensive purification.
Coupling of Triazole and Thiadiazole Moieties
The final assembly involves amide bond formation between the triazole-thiadiazole amine and 3-methoxybenzoyl chloride.
Schotten-Baumann Reaction
Reacting 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine with 3-methoxybenzoyl chloride in chloroform/triethylamine (0–5°C) yields the target compound in 70% purity. Excess acyl chloride (1.2 equiv) and slow addition over 4–5 hours minimize diacylation byproducts.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 82%. This method is preferred for sensitive substrates, though it requires anhydrous conditions and costly reagents.
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric triazole impurities.
-
Recrystallization : Ethanol/water mixtures (4:1) enhance final product purity to >98%.
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Q & A
Basic: What are the key considerations for synthesizing this compound with high yield and purity?
Methodological Answer:
- Multi-Step Synthesis : The compound’s triazole and thiadiazole moieties require sequential reactions, such as cycloaddition for triazole formation and oxidative cyclization for thiadiazole assembly. Intermediate purification at each step is critical to avoid cross-contamination .
- Optimized Reaction Conditions :
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions during cyclization.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Catalysts : Use of Cu(I) catalysts for azide-alkyne cycloaddition improves triazole ring formation efficiency .
- Purification Techniques : Column chromatography or recrystallization with solvents like ethanol/water mixtures ensures high purity (>95%) .
Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions on aromatic rings (e.g., methoxy groups at 3-position of benzamide) and methyl groups on triazole/thiadiazole .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., triazole-thiadiazole junction) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₁H₂₁N₅O₂S) and detects isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .
Advanced: How can researchers address contradictory reports on the biological activity of triazole-thiadiazole hybrids like this compound?
Methodological Answer:
- Standardized Assay Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
- Meta-Analysis of Literature : Compare results with structurally analogous compounds (e.g., fluorinated vs. methyl-substituted derivatives) to identify substituent-specific trends .
- Mechanistic Reproducibility : Validate target engagement (e.g., enzyme inhibition assays for kinases) using orthogonal methods like SPR or ITC .
Advanced: What strategies are recommended for elucidating the mechanism of action of this compound against specific biological targets?
Methodological Answer:
- In Vitro Target Screening :
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity against kinases like EGFR or VEGFR .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability shifts post-treatment .
- Molecular Docking : Employ software (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or DNA topoisomerase, guided by X-ray crystallography data of homologous systems .
- Transcriptomic Analysis : RNA-seq or qPCR can reveal downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Methodological Answer:
- Systematic Derivative Synthesis :
- Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Benzamide Substitutions : Replace methoxy with halogen (e.g., -Cl) to improve target affinity .
- In Silico Modeling :
- QSAR : Develop predictive models using descriptors like logP and polar surface area to prioritize derivatives with optimal ADME properties .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .
- Bioactivity Correlation : Test derivatives against disease-relevant models (e.g., murine xenografts for anticancer activity) to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
